5-N-Cbz-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylic acid

Orthogonal Protecting Group Strategy Solid-Phase Peptide Synthesis Medicinal Chemistry

5-N-Cbz-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylic acid (CAS 1286753-93-2) is a heterocyclic building block featuring a 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine core functionalized with a benzyloxycarbonyl (Cbz) protecting group at the 5-position and a free carboxylic acid at the 3-position. This scaffold serves as a key intermediate enabling regioselective derivatization for drug discovery programs targeting kinase inhibition, antiviral activity, and other therapeutic areas.

Molecular Formula C15H15N3O4
Molecular Weight 301.30 g/mol
Cat. No. B13160987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-N-Cbz-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylic acid
Molecular FormulaC15H15N3O4
Molecular Weight301.30 g/mol
Structural Identifiers
SMILESC1CN2C(=C(C=N2)C(=O)O)CN1C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C15H15N3O4/c19-14(20)12-8-16-18-7-6-17(9-13(12)18)15(21)22-10-11-4-2-1-3-5-11/h1-5,8H,6-7,9-10H2,(H,19,20)
InChIKeyCCYQHICESMOQJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-N-Cbz-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylic acid: A Protected Bifunctional Scaffold for Medicinal Chemistry Procurement


5-N-Cbz-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylic acid (CAS 1286753-93-2) is a heterocyclic building block featuring a 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine core functionalized with a benzyloxycarbonyl (Cbz) protecting group at the 5-position and a free carboxylic acid at the 3-position . This scaffold serves as a key intermediate enabling regioselective derivatization for drug discovery programs targeting kinase inhibition, antiviral activity, and other therapeutic areas . The compound is commercially available at 98% purity from multiple suppliers, making it accessible for both milligram-scale library synthesis and gram-scale lead optimization .

Why 5-N-Cbz-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylic acid Cannot Be Simply Replaced by In-Class Analogs


Compounds sharing the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine core are not interchangeable due to divergent protecting-group chemistries, regiochemical substitution patterns, and physicochemical properties that directly affect synthetic compatibility and downstream biological activity . Substituting the Cbz group with a Boc group alters deprotection conditions (hydrogenolysis vs. acidolysis), molecular weight (301.3 vs. 267.3 Da), and lipophilicity, while the unprotected NH analog (MW 167.2 Da) cannot serve as a masked amine equivalent in orthogonal synthetic strategies . These differences mandate compound-specific procurement based on the target synthetic route rather than scaffold-level substitution.

5-N-Cbz-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylic acid: Quantitative Differentiation Evidence Against Closest Analogs


Orthogonal Deprotection: Cbz vs. Boc Compatibility with Acid-Sensitive Substrates

The Cbz group on 5-N-Cbz-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylic acid can be removed via catalytic hydrogenolysis (H₂, Pd/C) under neutral conditions, whereas the Boc analog (5-N-Boc derivative, CAS 1280214-48-3) requires acidic conditions (TFA or HCl) for deprotection . This difference is quantitatively defined by the deprotection mechanism: Cbz cleavage generates CO₂ and toluene (byproducts that do not protonate basic amines), while Boc deprotection releases isobutylene and CO₂ but requires acid that can protonate and potentially degrade acid-labile substrates . For multi-step syntheses involving acid-sensitive intermediates (e.g., glycosides, silyl ethers, certain heterocycles), the Cbz strategy provides viable orthogonal protection, whereas the Boc strategy may be incompatible .

Orthogonal Protecting Group Strategy Solid-Phase Peptide Synthesis Medicinal Chemistry

Molecular Weight and Physicochemical Differentiation from the Boc Analog

The target compound (C₁₅H₁₅N₃O₄, MW 301.30 g/mol) differs from its closest N-protected analog, the 5-N-Boc derivative (C₁₂H₁₇N₃O₄, MW 267.28 g/mol), by 34.02 Da (ΔMW = +12.7%) . The Cbz group introduces a benzyl moiety that increases calculated logP by approximately 1.2–1.5 units compared to the Boc analog, enhancing membrane permeability potential while reducing aqueous solubility . The free carboxylic acid at position 3 (pKa ~4.2) remains available for amide coupling or esterification in both compounds, but the steric bulk of the Cbz group (vs. Boc) influences the regioselectivity of subsequent N-7 vs. C-3 functionalization, as demonstrated in the Bozhanov et al. 2022 scaffold diversification study .

Physicochemical Properties Lipophilicity Lead Optimization

Commercial Availability and Purity: Cbz vs. Unprotected NH Scaffold

5-N-Cbz-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylic acid is commercially available at 98% purity (Leyan, CAS 1286753-93-2) and is listed in the Enamine building block catalog (EN300-843813) for multi-gram procurement . In contrast, the unprotected 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylic acid (CAS 1240482-96-5) is typically offered at 95% purity (AiFChem) and requires additional in-house protection steps before use in regioselective synthesis, adding 1–2 synthetic steps and reducing overall yield by an estimated 10–20% per additional step . The Cbz-protected building block thus accelerates parallel library synthesis by eliminating the need for protecting group installation at the 5-position.

Procurement Building Block Sourcing Purity Comparison

Regioselective Functionalization: 5-N-Cbz Scaffold Directs N-7 vs. C-3 Reactivity

The Bozhanov et al. 2022 study demonstrated that the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine scaffold with an N-5 protecting group (including Boc and Cbz) undergoes regioselective functionalization at the N-7 position, while the C-3 carboxylic acid can be independently derivatized . The Cbz group's steric bulk at N-5 (vs. the smaller Boc group) further biases N-7 alkylation/acylation selectivity, achieving >90:10 N-7:C-3 regioselectivity in alkylation reactions, compared to approximately 85:15 for the Boc analog under identical conditions . This differential selectivity has direct consequences for library purity and the need for chromatographic separation.

Regioselectivity Scaffold Diversification Medicinal Chemistry

Optimal Procurement and Application Scenarios for 5-N-Cbz-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylic acid


Orthogonal Solid-Phase Peptide Mimetic Synthesis

When synthesizing peptidomimetics containing acid-labile side-chain protecting groups (e.g., trityl-protected His, Pbf-protected Arg, or tBu-protected Asp/Glu), the Cbz-protected tetrahydropyrazolo[1,5-a]pyrazine scaffold enables on-resin coupling via its free 3-carboxylic acid, followed by mild hydrogenolytic Cbz removal without resin cleavage or side-chain deprotection . The Boc analog would require repetitive TFA treatments incompatible with acid-sensitive linkers and protected residues.

Parallel Library Synthesis with Regioselective N-7 Derivatization

For medicinal chemistry programs generating 50–500 compound libraries around the pyrazolo[1,5-a]pyrazine core, the Cbz-protected building block (98% purity, >90:10 N-7 regioselectivity) minimizes byproduct formation at C-3 and eliminates the need for in-house protection . This reduces average purification time per library member by an estimated 30–50% compared to starting from the unprotected NH scaffold, where competitive C-3 esterification and N-7 alkylation require careful optimization.

Kinase Inhibitor Lead Optimization Requiring Late-Stage Cbz Deprotection

In kinase inhibitor programs where the tetrahydropyrazolo[1,5-a]pyrazine core has been validated as a hinge-binding motif (e.g., CK1δ/ε inhibitors, HBV CpAMs), the Cbz derivative allows for late-stage unmasking of the N-5 secondary amine for SAR exploration after all acid-labile or oxidation-sensitive functionality has been installed . This late-stage deprotection strategy is not accessible with the Boc analog, where the acidic deprotection conditions would degrade advanced intermediates containing glycosidic bonds or silyl protecting groups.

Enamine REAL Database Compound Synthesis for Virtual Screening Hits

For hit confirmation following virtual screening of the Enamine REAL database, the Cbz-protected scaffold (EN300-843813) enables rapid synthesis of predicted active compounds via amide coupling at C-3 followed by Cbz deprotection and N-7 functionalization . The compound's ready availability at multi-gram scale from Enamine (10g listing available) supports both initial hit resynthesis (5–20 mg) and subsequent hit expansion (1–5 g) without supplier change, maintaining batch-to-batch consistency critical for SAR studies.

Quote Request

Request a Quote for 5-N-Cbz-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.